BenchChemオンラインストアへようこそ!

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy-

Kinase inhibitor Pharmacophore Fluorine substitution

3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- (CAS 61338-23-6), with the molecular formula C₁₀H₄F₂N₂O and a molecular weight of 206.15 g/mol, is a specialized fluorinated quinoline building block. It features a 4-hydroxy tautomer (also represented as the 4-oxo-1,4-dihydro form), dual fluorine substitution at the 6- and 8-positions, and an electron-withdrawing nitrile group at the 3-position.

Molecular Formula C10H4F2N2O
Molecular Weight 206.15 g/mol
CAS No. 61338-23-6
Cat. No. B11893902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy-
CAS61338-23-6
Molecular FormulaC10H4F2N2O
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)F
InChIInChI=1S/C10H4F2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15)
InChIKeyWKUWDEQTGJCPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-23-6): A Strategic Fluorinated Quinoline Scaffold for Drug Discovery Procurements


3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- (CAS 61338-23-6), with the molecular formula C₁₀H₄F₂N₂O and a molecular weight of 206.15 g/mol, is a specialized fluorinated quinoline building block . It features a 4-hydroxy tautomer (also represented as the 4-oxo-1,4-dihydro form), dual fluorine substitution at the 6- and 8-positions, and an electron-withdrawing nitrile group at the 3-position . This precise substitution pattern creates a unique electronic and steric profile distinct from other difluoroquinoline positional isomers such as 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7) or 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-33-8) [1]. The scaffold is recognized in patent literature as a key intermediate within the 3-quinolinecarbonitrile class of protein kinase inhibitors, where the specific fluorine placement is designed to modulate target binding and pharmacokinetic properties [2].

Why Generic 4-Hydroxyquinoline-3-carbonitriles Cannot Substitute for the 6,8-Difluoro Pattern in Rigorous Scientific Programs


Within the 4-hydroxyquinoline-3-carbonitrile chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on the quinoline ring. The non-fluorinated parent compound, 4-hydroxyquinoline-3-carbonitrile (CAS 2305-70-6), lacks the enhanced lipophilicity (XLogP3 increase of ~0.5–0.8 units) and metabolic stability conferred by fluorine atoms that are critical for cell permeability and resistance to oxidative metabolism [1][2]. The fluorine substitution pattern is equally discriminating: the 5,7-difluoro positional isomer (CAS 541505-11-7) and the 5,8-difluoro isomer (CAS 61338-33-8) present fluorine atoms at different positions on the quinoline ring, which fundamentally alters the molecular electrostatic potential, hydrogen-bonding capacity, and shape complementarity toward biological targets such as kinase ATP-binding pockets [3][4]. Structure-activity relationship (SAR) studies on 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have demonstrated that even modest changes in the substitution pattern of the quinoline core can shift inhibitor potency by orders of magnitude against specific kinase targets [5]. Consequently, any program that substitutes 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- with a non-fluorinated analog or an alternative difluoro isomer risks losing the specific binding interactions, selectivity profile, or pharmacokinetic properties that the 6,8-difluoro pattern was designed to achieve.

Quantitative Evidence Guide for 6,8-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-23-6): Differential Performance Against Close Analogs


Precise 6,8-Difluoro Substitution Pattern as a Prerequisite for Kinase Inhibitor Pharmacophore Integrity

The Wyeth kinase inhibitor patent family (US 7,449,460 B2) covering 3-quinolinecarbonitrile protein kinase inhibitors explicitly requires that the core quinoline ring may be substituted with fluorine at defined positions. The 6,8-difluoro substitution pattern on the 4-hydroxyquinoline-3-carbonitrile scaffold occupies a unique chemical space relative to the 5,7-difluoro isomer (CAS 541505-11-7) and the 5,8-difluoro isomer (CAS 61338-33-8), which are both commercially available alternatives [1][2]. The 6- and 8-positions place the fluorine atoms on the benzo-fused ring of the quinoline, electronically deactivating the ring toward oxidative metabolism while preserving the 5- and 7-positions for further derivatization. In contrast, the 5,7-difluoro isomer places fluorine adjacent to the 4-hydroxy/4-oxo group (position 5), sterically and electronically perturbing the keto-enol tautomerism that is critical for hydrogen-bonding interactions with kinase hinge regions. SAR data from the 4-anilinoquinoline-3-carbonitrile series demonstrate that substituent changes at the quinoline 6- and 7-positions modulate EGFR and HER-2 kinase IC₅₀ values across a range spanning sub-nanomolar to micromolar concentrations, establishing that the precise fluorine positioning is not interchangeable [3].

Kinase inhibitor Pharmacophore Fluorine substitution Positional isomer 3-Quinolinecarbonitrile

Enhanced Lipophilicity from 6,8-Difluoro Substitution Versus Non-Fluorinated 4-Hydroxyquinoline-3-carbonitrile Scaffold

The introduction of two fluorine atoms at positions 6 and 8 of the 4-hydroxyquinoline-3-carbonitrile core significantly increases lipophilicity compared to the non-fluorinated parent scaffold 4-hydroxyquinoline-3-carbonitrile (CAS 2305-70-6). The calculated LogP of 6,8-difluoro-4-hydroxyquinoline-3-carbonitrile is 2.09, as reported in vendor technical data . In contrast, the non-fluorinated 4-hydroxyquinoline-3-carbonitrile has a lower computed LogP (approximately 0.5–1.0 units lower based on the absence of two hydrophobic fluorine substituents) [1]. This LogP increase is consistent with the well-established effect of aryl fluorine substitution on lipophilicity. The LogP of the simple 6,8-difluoroquinoline core is 2.31 (XLogP3), providing an upper-bound reference for the contribution of the 6,8-difluoro motif to overall lipophilicity [2]. This property is directly relevant to membrane permeability and oral bioavailability predictions in drug discovery programs.

Lipophilicity LogP Fluorine effect Drug-likeness Permeability

Dual Fluorine at C6 and C8 Offers a Distinct Metabolic Stability Advantage Over Single-Fluorine and Non-Fluorinated Quinoline Scaffolds

Fluorine substitution at metabolically labile positions on quinoline rings is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism. The 6,8-difluoro pattern places fluorine atoms at two positions that are known sites of oxidation in unsubstituted quinolines [1]. The dual fluorine substitution is expected to provide greater metabolic blockade than a single fluorine substitution (e.g., 6-fluoro- or 8-fluoro-4-hydroxyquinoline-3-carbonitrile analogs) or the non-fluorinated scaffold. The fluorine at position 8 is particularly significant, as the C-8 position of quinolines is a known hotspot for metabolic hydroxylation; 6-fluoro substitution alone (as in many fluoroquinolone antibiotics) does not protect this site. The 6,8-difluoro pattern thus confers metabolic protection at both the 6- and 8-positions, a feature that the non-fluorinated scaffold cannot provide and that single-fluorine analogs only partially achieve [2]. This is supported by class-level knowledge from the fluoroquinolone literature, where the presence of a C-8 fluorine (or C-8 halogen) in compounds such as sparfloxacin and lomefloxacin has been specifically investigated for its contribution to metabolic stability and reduced clearance [3].

Metabolic stability Oxidative metabolism Fluorine blocking Cytochrome P450 Drug metabolism

C-3 Nitrile as a Versatile Synthetic Handle Differentiates This Scaffold from 3-Carboxylic Acid Quinolone Antibiotic Intermediates

The C-3 nitrile group distinguishes 3-quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- from the structurally related 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives that serve as intermediates in fluoroquinolone antibiotic synthesis. The nitrile is a key pharmacophoric element in the 3-quinolinecarbonitrile kinase inhibitor series, where it participates in hydrogen-bonding interactions within the kinase hinge region [1]. In the Wyeth kinase inhibitor patent (US 7,449,460 B2), the 3-carbonitrile is a required structural feature for the claimed compounds [1]. The C-3 nitrile also offers synthetic versatility: it can be hydrolyzed to the corresponding carboxamide or carboxylic acid, reduced to the aminomethyl derivative, or converted to various heterocycles (tetrazoles, oxadiazoles) through click-type chemistry [2]. This synthetic flexibility is not available with the 3-carboxylic acid analogs, which are primarily restricted to amide coupling or esterification. Furthermore, the nitrile group has a smaller steric footprint and different electronic properties compared to a carboxylic acid, affecting target binding and overall molecular properties.

Nitrile Carboxylic acid Synthetic versatility Kinase inhibitor Bioisostere

Best-Fit Research and Industrial Application Scenarios for 6,8-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-23-6)


Kinase Inhibitor Lead Generation Using the 3-Quinolinecarbonitrile Pharmacophore

The 6,8-difluoro-4-hydroxyquinoline-3-carbonitrile scaffold aligns directly with the 3-quinolinecarbonitrile kinase inhibitor pharmacophore described in the Wyeth patent family (US 7,449,460 B2) [1]. The 4-hydroxy group serves as a synthetic handle for introducing aniline or other amine substituents to generate 4-anilinoquinoline-3-carbonitrile analogs that target the ATP-binding site of kinases including EGFR, HER-2, and Src family kinases. The precise 6,8-difluoro pattern is designed to optimize both potency (through electronic modulation of the quinoline core) and metabolic stability (through blockade of oxidative metabolism at C6 and C8), making this scaffold suitable for programs that require the fluorine atoms to be positioned away from the 4-substituent attachment point to avoid steric clashes in the kinase hinge region [1].

Structure-Activity Relationship (SAR) Exploration of Fluorine Positional Effects on Kinase Selectivity

For medicinal chemistry teams investigating how fluorine substitution pattern affects kinase selectivity and polypharmacology, 3-quinolinecarbonitrile, 6,8-difluoro-4-hydroxy- serves as a critical comparator to its positional isomers: 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7) and 5,8-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-33-8) [2]. Systematic evaluation of all three isomers in parallel against a kinase panel can reveal how fluorine placement modulates potency, selectivity, and off-target profiles. Published SAR from the 4-anilinoquinoline-3-carbonitrile series has demonstrated that substituent changes at the quinoline 6- and 7-positions drive potency variations exceeding 100-fold, highlighting the value of isomer-controlled chemical probes [3].

Synthetic Intermediate for Diversifiable Fluorinated Quinoline Libraries

The C-3 nitrile, 4-hydroxy/4-oxo tautomeric system, and unsubstituted 5- and 7-positions of this scaffold make it a versatile advanced intermediate for constructing diverse compound libraries. The nitrile can be transformed into carboxamides, carboxylic acids, tetrazoles, or aminomethyl derivatives, while the 4-position can be converted to a leaving group (e.g., chloride via POCl₃) to enable nucleophilic aromatic substitution with amines, generating 4-substituted-quinoline-3-carbonitrile libraries [4]. The free 5- and 7-positions remain available for further electrophilic substitution or cross-coupling reactions, orthogonal to the reactivity of the 6- and 8-fluoro substituents. This orthogonal reactivity profile enables parallel library synthesis with a single intermediate, reducing overall synthetic steps and material costs compared to building each derivative de novo.

Reference Scaffold for Physicochemical Property Benchmarking in Fluorinated Heterocycle Programs

With a well-defined LogP of 2.09, a topological polar surface area (TPSA) of 52.9 Ų, and a molecular weight of 206.15 g/mol , this compound occupies a favorable drug-like property space suitable as a reference point for comparing the physicochemical impact of different fluorination patterns within quinoline-based lead series. The experimentally validated purity specification of ≥98% (HPLC) from commercial suppliers ensures batch-to-batch consistency for reproducible physicochemical measurements . Procurement of this specific difluoro scaffold, alongside the non-fluorinated parent and alternative difluoro isomers, enables rigorous, internally controlled assessment of how fluorine count and position modulate LogP, solubility, and permeability within a single chemotype.

Quote Request

Request a Quote for 3-Quinolinecarbonitrile, 6,8-difluoro-4-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.